molecular formula C10H12BrClN2O4 B2907283 methyl2-amino-3-(4-bromo-2-nitrophenyl)propanoatehydrochloride CAS No. 2580184-31-0

methyl2-amino-3-(4-bromo-2-nitrophenyl)propanoatehydrochloride

Cat. No.: B2907283
CAS No.: 2580184-31-0
M. Wt: 339.57
InChI Key: MKYQAAIQCIPXII-UHFFFAOYSA-N
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Description

methyl2-amino-3-(4-bromo-2-nitrophenyl)propanoatehydrochloride: is a chemical compound with the molecular formula C10H11BrN2O4·HCl It is a derivative of amino acids and contains both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-amino-3-(4-bromo-2-nitrophenyl)propanoatehydrochloride typically involves the following steps:

    Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the bromine atom.

    Esterification: The nitrated product is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Amination: The ester is subjected to amination to introduce the amino group at the alpha position of the propanoate chain.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

    Reduction: The major product is 2-amino-3-(4-bromo-2-aminophenyl)propanoate.

    Substitution: The major products depend on the nucleophile used but can include various substituted phenylpropanoates.

Scientific Research Applications

Chemistry

In chemistry, methyl2-amino-3-(4-bromo-2-nitrophenyl)propanoatehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for a variety of chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound is used to study the effects of bromine and nitro groups on biological systems. It can be used as a model compound to investigate the metabolism and toxicity of similar compounds.

Medicine

In medicine, derivatives of this compound are explored for their potential pharmacological activities

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of methyl2-amino-3-(4-bromo-2-nitrophenyl)propanoatehydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The amino group can form hydrogen bonds, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate;hydrochloride
  • Methyl 2-amino-3-(4-fluoro-2-nitrophenyl)propanoate;hydrochloride
  • Methyl 2-amino-3-(4-iodo-2-nitrophenyl)propanoate;hydrochloride

Uniqueness

methyl2-amino-3-(4-bromo-2-nitrophenyl)propanoatehydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s overall properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O4.ClH/c1-17-10(14)8(12)4-6-2-3-7(11)5-9(6)13(15)16;/h2-3,5,8H,4,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYQAAIQCIPXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)Br)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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